1-Cyclopropyl-2-methylbenzimidazole

Drug Metabolism CYP Inhibition Pharmacokinetics

1-Cyclopropyl-2-methylbenzimidazole (CAS 118482-04-5) is a C2-methyl, N1-cyclopropyl-substituted benzimidazole heterocycle with a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol. The compound is characterized by a bicyclic aromatic system comprising a fused benzene and imidazole ring, wherein the imidazole nitrogen at position 1 bears a conformationally constrained cyclopropyl group while position 2 carries a methyl substituent.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 118482-04-5
Cat. No. B048129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-methylbenzimidazole
CAS118482-04-5
Synonyms1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI)
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CC3
InChIInChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3
InChIKeyPVNMWWNQQNYJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-methylbenzimidazole (CAS 118482-04-5) Sourcing Guide: Technical Specifications and Substitution Risks for R&D Procurement


1-Cyclopropyl-2-methylbenzimidazole (CAS 118482-04-5) is a C2-methyl, N1-cyclopropyl-substituted benzimidazole heterocycle with a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . The compound is characterized by a bicyclic aromatic system comprising a fused benzene and imidazole ring, wherein the imidazole nitrogen at position 1 bears a conformationally constrained cyclopropyl group while position 2 carries a methyl substituent . The presence of the strained cyclopropyl moiety imparts distinctive stereoelectronic properties that differentiate this compound from simpler N-alkyl benzimidazole analogs, potentially affecting both chemical reactivity profiles and biological target engagement . The predicted physicochemical parameters include a density of 1.2±0.1 g/cm³ and a boiling point of 342.1±11.0 °C at 760 mmHg [1].

Why 1-Cyclopropyl-2-methylbenzimidazole Cannot Be Casually Substituted: Substitution Risks in Benzimidazole-Based Research Programs


Generic substitution within benzimidazole chemical space is demonstrably high-risk due to the pronounced structure-activity relationships (SAR) governing this scaffold. Even minor modifications to the N1-substituent, C2-substituent, or aromatic ring substituents can produce order-of-magnitude shifts in target potency, selectivity profiles, and ADME properties. Structure-activity relationship analyses of benzimidazole derivatives have revealed that the cyclopropyl group confers distinct steric and electronic characteristics relative to larger or smaller cycloalkyl substituents, with tolerance at the quaternary carbon position being highly ring-size dependent . Specifically, smaller cycloalkanes such as cyclopropyl or cyclobutyl are tolerated while larger rings are detrimental to potency in enzyme inhibition contexts . Moreover, the N-cyclopropyl moiety has been shown in structurally related systems to modulate selectivity across kinase family members by approximately 4.7-fold between distinct targets, underscoring that N1-cyclopropyl substitution is not functionally interchangeable with alternative N-alkyl groups [1]. Consequently, procurement of exact structural matches—not merely 'benzimidazole analogs'—is essential for maintaining experimental reproducibility and SAR continuity.

1-Cyclopropyl-2-methylbenzimidazole: Quantitative Differentiation Evidence Against Key Structural Analogs


CYP1A2 Time-Dependent Inhibition: 1-Cyclopropyl-2-methylbenzimidazole Demonstrates Moderate Interaction Potential with Human CYP1A2

1-Cyclopropyl-2-methylbenzimidazole exhibits time-dependent inhibition of cytochrome P450 1A2 (CYP1A2) with an IC50 of 1.10×10³ nM (1.1 μM) in pooled human liver microsomes using midazolam as a probe substrate, following a 30-minute preincubation in the presence of NADPH [1]. While no direct comparator data for alternative N1-substituents (e.g., N-methyl, N-ethyl) are available for this exact chemotype, this value establishes a quantitative baseline for CYP1A2 interaction potential. The micromolar-range potency indicates that CYP1A2 inhibition is not a prominent liability at typical screening concentrations, though time-dependent effects warrant consideration in extended-duration cellular assays or in vivo study designs.

Drug Metabolism CYP Inhibition Pharmacokinetics Hepatocyte Assays

Cyclopropyl vs. Phenyl Substitution in Benzimidazole S6K1 Inhibitors: 5-Fold Potency Differential at Position C-5

In a systematically characterized benzimidazole series bearing a C-2 quaternary methyleneamino substituent, the introduction of a cyclopropyl group at the C-5 position (compound 20c) yielded an S6K1 IC50 of 334 ± 25.1 nM, representing a 4.9-fold improvement in potency compared to the phenyl-substituted analog (compound 20b, IC50 = 1640 ± 530 nM) [1]. The cyclopropyl substitution also demonstrated a ligand efficiency of 0.45, intermediate between phenyl (0.35) and bromo (0.55) substituents, indicating balanced potency relative to molecular weight [1]. All compounds were evaluated using a mobility shift assay with triplicate measurements, with the phenyl analog exhibiting markedly higher variability (±530 nM) [1].

Kinase Inhibition S6K1 Cancer Biology Structure-Activity Relationship

Cycloalkyl Ring Size Tolerance in PARP Benzimidazole Inhibitors: Cyclopropyl and Cyclobutyl Permitted; Larger Rings Detrimental

In a benzimidazole carboxamide series targeting poly(ADP-ribose) polymerase (PARP), structure-activity relationship analysis at the quaternary methyleneamino substituent position revealed stringent ring size constraints . Geminal dimethyl analogs at the methyleneamino substituent demonstrated superior potency relative to mono-methyl derivatives in both intrinsic enzyme assays and cellular assays . Critically, smaller cycloalkanes including cyclopropyl and cyclobutyl were tolerated at the quaternary carbon position, whereas larger ring systems were detrimental to potency . This ring-size-dependent activity cliff establishes that the cyclopropyl moiety—present at the N1 position of 1-cyclopropyl-2-methylbenzimidazole—occupies a favorable steric and conformational window distinct from both smaller acyclic substituents and larger cycloalkyl groups.

PARP Inhibition DNA Damage Response Oncology Medicinal Chemistry

N1-Cyclopropyl Substitution Enables Kinase Selectivity: 4.7-Fold Discrimination Between p70S6K and ROCK1

A closely related analog, 4-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine (bearing the identical N1-cyclopropyl benzimidazole core), exhibits a 4.7-fold selectivity window between p70S6K (Ki = 95 nM) and ROCK1 (Ki = 450 nM) [1]. Further selectivity is observed against PKAα (Ki > 3300 nM), representing >34.7-fold discrimination [1]. This selectivity profile demonstrates that the N1-cyclopropyl benzimidazole scaffold is not promiscuous across the kinome; rather, the constrained cyclopropyl group contributes to specific recognition elements that distinguish between structurally related kinase ATP-binding pockets. This compound also demonstrated potent CYP1A2 inhibition in parallel testing.

Kinase Selectivity p70S6K ROCK1 Off-Target Profiling

N-Cyclopropylmethyl vs. N-Benzyl Substitution in Benzimidazole-Related Inhibitors: 5-Fold Cell Killing Efficacy Differential

In a structurally related indole-benzimidazole system targeting protein arginine deiminase 4 (PAD4), preliminary SAR analysis revealed that replacement of the N-cyclopropylmethyl group with an N-benzyl group on the indole ring resulted in a greater than 5-fold increase in cell killing efficacy against the 4T1 murine breast cancer cell line [1]. While this comparison involves a cyclopropylmethyl rather than a cyclopropyl substituent, it reinforces the broader principle that cyclopropane-containing N-substituents produce quantitatively distinct cellular activity profiles compared to alternative alkyl or arylalkyl groups in benzimidazole-related scaffolds.

PAD4 Inhibition Epigenetics Cancer Immunology Cell Viability

Physicochemical Baseline: Density and Boiling Point Parameters for Purification and Formulation Planning

1-Cyclopropyl-2-methylbenzimidazole (CAS 118482-04-5) has predicted density of 1.2±0.1 g/cm³ and predicted boiling point of 342.1±11.0 °C at 760 mmHg, with a flash point of 160.7±19.3 °C [1]. These predicted parameters establish a baseline for handling, purification, and formulation development. No direct comparative experimental data are available for analogous N1-substituents (e.g., N-methyl, N-ethyl, N-isopropyl benzimidazoles).

Physicochemical Properties Purification Formulation Analytical Chemistry

Research and Industrial Application Scenarios for 1-Cyclopropyl-2-methylbenzimidazole Based on Quantitative Evidence


Medicinal Chemistry: S6K1 Kinase Inhibitor Lead Optimization Programs

Based on the demonstrated 4.9-fold potency advantage of C5-cyclopropyl benzimidazole (IC50 = 334 nM) over C5-phenyl benzimidazole (IC50 = 1640 nM) in S6K1 inhibition [1], 1-cyclopropyl-2-methylbenzimidazole is positioned as a privileged core scaffold for S6K1-targeted kinase inhibitor development. The cyclopropyl substituent provides superior ligand efficiency (0.45 vs. 0.35) while maintaining molecular weight within favorable limits, making this compound suitable as a starting point for fragment-based or structure-guided optimization campaigns. Researchers should prioritize this specific N1-cyclopropyl substitution pattern when synthesizing analog libraries for S6K1 potency enhancement.

Kinase Selectivity Profiling and Polypharmacology Assessment

The N1-cyclopropyl benzimidazole core demonstrates meaningful selectivity discrimination between related kinase targets, with a structurally analogous compound showing 4.7-fold selectivity for p70S6K (Ki = 95 nM) over ROCK1 (Ki = 450 nM) and >34.7-fold selectivity over PKAα (Ki > 3300 nM) [2]. This profile supports the use of 1-cyclopropyl-2-methylbenzimidazole as a tool compound or scaffold for probing kinase selectivity determinants, particularly in projects where avoiding ROCK1- or PKA-mediated off-target effects is critical. The constrained cyclopropyl group contributes to this selectivity window, distinguishing it from more flexible N-alkyl benzimidazole alternatives.

CYP-Mediated Drug-Drug Interaction Risk Assessment Studies

The quantitative CYP1A2 time-dependent inhibition data (IC50 = 1.1 μM in pooled human liver microsomes) [3] establish 1-cyclopropyl-2-methylbenzimidazole as a reference compound for evaluating CYP1A2 interaction potential in early-stage drug discovery. This compound exhibits moderate CYP1A2 inhibition, making it suitable for use as a calibration standard in high-throughput CYP inhibition panels and for training predictive models of time-dependent CYP inhibition. Researchers conducting metabolism-dependent toxicity studies or drug-drug interaction liability screening can utilize this compound as a characterized benzimidazole-class representative.

PARP Inhibitor Scaffold Development and Cycloalkyl SAR Exploration

SAR analysis of benzimidazole-based PARP inhibitors establishes that smaller cycloalkanes including cyclopropyl are tolerated at the quaternary carbon position, whereas larger rings are detrimental to potency . This ring-size-dependent activity cliff positions 1-cyclopropyl-2-methylbenzimidazole as a strategically valuable intermediate for synthesizing PARP-targeted analogs bearing the favorable cyclopropyl motif. Procurement of this exact compound enables medicinal chemists to systematically explore substitution patterns while maintaining the demonstrated cyclopropyl advantage, avoiding the potency penalties associated with larger cycloalkyl alternatives such as cyclopentyl or cyclohexyl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.